2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate
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Overview
Description
2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benz(a)anthracene moiety, making it a subject of interest in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate typically involves multiple steps. The initial step often includes the formation of the benz(a)anthracene moiety, followed by the introduction of the amino group and the propanediol backbone. The final step involves the methanesulfonation of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and enzymatic activity modulation .
Comparison with Similar Compounds
Similar Compounds
2-Benzo(a)anthracen-7-yl-1-benzothiophene: Shares a similar benz(a)anthracene moiety but differs in its overall structure and properties.
7-Acetoxymethyl-12-methylbenz(a)anthracene: Another compound with a benz(a)anthracene core, used in different research applications.
Uniqueness
2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations .
Properties
CAS No. |
104500-07-4 |
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Molecular Formula |
C24H27NO5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(benzo[a]anthracen-7-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-22-19-9-5-3-7-17(19)12-21-18-8-4-2-6-16(18)10-11-20(21)22;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChI Key |
ILCSXLQSNFIULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41.CS(=O)(=O)O |
Origin of Product |
United States |
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